molecular formula C16H16N2O2 B1620817 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid CAS No. 904816-72-4

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

Cat. No. B1620817
M. Wt: 268.31 g/mol
InChI Key: KEFHBWLOLUMEGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid (6-PPPCA) is a novel compound that has been recently investigated for its potential applications in scientific research. 6-PPPCA is a pyridine derivative that has been used in a variety of studies due to its unique properties.

Scientific Research Applications

Organic Synthesis and Drug Design

Research has led to the development of novel compounds and methodologies in organic chemistry using pyridine and pyrrolidine derivatives. For instance, the parallel synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides showcases a method for preparing a library of compounds through a series of transformations starting from itaconic acid, indicating potential applications in drug design and discovery (Črček et al., 2012). Additionally, the creation of enantiomeric polyhydroxyalkylpyrrolidines from 1,3-dipolar cycloadducts, although showing minimal inhibitory activity in biological assays, reflects the ongoing exploration of pyrrolidine derivatives in medicinal chemistry (Oliveira Udry et al., 2016).

Materials Science and Coordination Chemistry

In materials science, pyridine and pyrrolidine derivatives have been utilized to construct complex coordination polymers and networks. Research on lanthanide coordination polymers with pyridine-2,5-dicarboxylic acid has unveiled structures with rutile and rutile-related topologies, revealing insights into the construction of three-dimensional frameworks for potential application in catalysis, gas storage, or sensing technologies (Qin et al., 2005).

Supramolecular Chemistry

Studies in supramolecular chemistry have showcased the synthesis of novel ligands for constructing metal-organic frameworks (MOFs) with unique properties. For example, research on pyridine-tricarboxylic acid-driven metal(ii)-organic architectures has highlighted the versatility of pyridine derivatives in forming structures with significant structural diversity and potential applications in gas sorption, catalysis, and luminescence (Zhao et al., 2019).

properties

IUPAC Name

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(20)13-8-9-15(17-11-13)18-10-4-7-14(18)12-5-2-1-3-6-12/h1-3,5-6,8-9,11,14H,4,7,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFHBWLOLUMEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=C(C=C2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378083
Record name 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid

CAS RN

904816-72-4
Record name 6-(2-phenylpyrrolidin-1-yl)pyridine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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